molecular formula C22H15N5 B067090 4-Phenyl-3-(1-phenyl-1H-tetraazol-5-yl)quinoline CAS No. 161464-70-6

4-Phenyl-3-(1-phenyl-1H-tetraazol-5-yl)quinoline

Cat. No.: B067090
CAS No.: 161464-70-6
M. Wt: 349.4 g/mol
InChI Key: KVXXQLBODLNMBC-UHFFFAOYSA-N
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Description

Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)- is a heterocyclic aromatic organic compound with the molecular formula C22H15N5. It is a derivative of quinoline, which is a nitrogen-containing heterocycle. This compound is known for its unique structural features, which include a quinoline core substituted with a phenyl group and a tetrazole ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)-, can be achieved through various methods. One common approach involves the cyclization of amino acetophenone and phenylacetylene in the presence of a catalyst such as Zn(OTf)2 under microwave irradiation . This method is advantageous due to its efficiency and the use of green chemistry principles.

Industrial Production Methods

Industrial production of quinoline derivatives often employs scalable and cost-effective methods. These may include one-pot reactions, solvent-free conditions, and the use of recyclable catalysts. For instance, the use of ionic liquids and ultrasound-promoted synthesis are gaining popularity due to their environmental benefits and high yields .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives. These products have significant applications in medicinal chemistry and material science .

Scientific Research Applications

Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)- involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV. The compound’s antimalarial activity is linked to its ability to interfere with the heme detoxification pathway in Plasmodium species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)- is unique due to the presence of both a quinoline core and a tetrazole ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable scaffold for drug development and other applications .

Properties

CAS No.

161464-70-6

Molecular Formula

C22H15N5

Molecular Weight

349.4 g/mol

IUPAC Name

4-phenyl-3-(1-phenyltetrazol-5-yl)quinoline

InChI

InChI=1S/C22H15N5/c1-3-9-16(10-4-1)21-18-13-7-8-14-20(18)23-15-19(21)22-24-25-26-27(22)17-11-5-2-6-12-17/h1-15H

InChI Key

KVXXQLBODLNMBC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C=NC3=CC=CC=C32)C4=NN=NN4C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NC3=CC=CC=C32)C4=NN=NN4C5=CC=CC=C5

Synonyms

Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)-

Origin of Product

United States

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